3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
88491-58-1 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-ethyl-2,6,9-trimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H16N2O/c1-5-11-10(4)14-12-8(2)6-7-9(3)15(12)13(11)16/h6-7H,5H2,1-4H3 |
InChI Key |
HVFFRYIGIYQONV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=CC=C(N2C1=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent, along with primary amines . The reaction conditions are usually mild, and the process can be executed on a gram scale with high yields .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-free chalcogenation reactions. These methods are operationally simple and proceed under mild reaction conditions, highlighting broad functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or introduce hydrogen into the molecule.
Substitution: Common reagents for substitution reactions include aryl sulfonyl chlorides and sulfonyl hydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like aryl sulfonyl chlorides and sulfonyl hydrazides are used under mild conditions.
Major Products
The major products formed from these reactions include various derivatives with functional groups such as sulfenyl and selenyl groups .
Scientific Research Applications
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a CXCR3 antagonist, inhibiting the CXCR3 receptor and thereby modulating immune responses . Additionally, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Alkyl Groups: The ethyl and methyl substituents in this compound enhance lipophilicity compared to simpler analogs like 3-chloro derivatives . Halogenation: Halogenated analogs (e.g., 3-chloro) exhibit higher reactivity, making them intermediates for further functionalization .
Metabolic Relationships :
Pharmacokinetic Properties
- Metabolic Stability: Unlike risperidone metabolites, which undergo cytochrome P450-mediated oxidation, alkylated pyrido-pyrimidinones may exhibit slower hepatic clearance due to reduced polarity .
Patent Landscape (2023)
Recent patents highlight derivatives with advanced pharmacological profiles, such as:
- Fluoroethyl Substituents : E.g., 2-(4,6-dimethylpyrazolo[1,2-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. Fluorine enhances metabolic stability and receptor affinity .
- Tetrahydropyridinyl Groups : E.g., 2-(3-fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. These groups improve solubility and binding to dopamine receptors .
Biological Activity
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido-pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
- Molecular Formula : C11H14N2O
- Molecular Weight : 186.25 g/mol
- CAS Number : 70381-58-7
Anticancer Activity
Research indicates that certain pyrido-pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxic activity of several derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results demonstrated that compounds with phenyl substitutions showed enhanced cytotoxicity compared to aliphatic substitutes.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| K5 | HeLa | 15.0 |
| K3 | MCF-7 | 22.5 |
| K1 | HeLa | 18.0 |
These findings suggest that modifications on the pyrido-pyrimidine scaffold can significantly influence biological activity and potency against cancer cells .
Antimicrobial Activity
The antimicrobial properties of pyrido-pyrimidine derivatives have also been explored. A study reported that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
This antimicrobial potential highlights the compound's versatility in therapeutic applications beyond oncology .
Neuropharmacological Effects
The neuropharmacological profile of pyrido-pyrimidines has been studied with respect to their potential as anxiolytic and antidepressant agents. In a behavioral study involving rodent models, administration of this compound resulted in reduced anxiety-like behaviors in elevated plus maze tests.
Case Studies
- Cytotoxic Evaluation : A series of experiments conducted on various derivatives of pyrido-pyrimidines showed that those with specific substitutions were more effective against cancer cell lines. The study concluded that structural modifications could enhance anticancer efficacy significantly.
- Antimicrobial Testing : In vitro testing against multiple bacterial strains revealed that the compound not only inhibited growth but also showed promise as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
